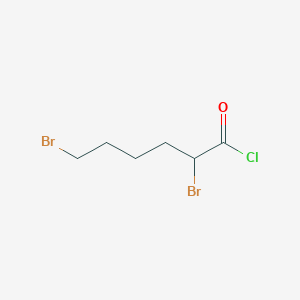
2,6-Dibromohexanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromohexanoyl chloride is an organic compound with the molecular formula C6H9Br2ClO. It is a derivative of hexanoyl chloride, where two bromine atoms are substituted at the 2nd and 6th positions of the hexanoyl chain. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dibromohexanoyl chloride can be synthesized through the bromination of hexanoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
2,6-Dibromohexanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form 2,6-dibromohexanol.
Oxidation: It can be oxidized to form 2,6-dibromohexanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and lithium aluminum hydride (LiAlH4).
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic substitution: Products include 2,6-dibromohexylamine, 2,6-dibromohexanol, and 2,6-dibromohexylthiol.
Reduction: The major product is 2,6-dibromohexanol.
Oxidation: The major product is 2,6-dibromohexanoic acid.
科学的研究の応用
2,6-Dibromohexanoyl chloride is utilized in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological studies: The compound is used to modify biomolecules for studying their structure and function.
Medicinal chemistry: It is employed in the synthesis of potential pharmaceutical compounds.
Industrial applications: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2,6-dibromohexanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The bromine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce acyl groups into target molecules.
類似化合物との比較
Similar Compounds
- 2,4-Dibromohexanoyl chloride
- 2,6-Dichlorohexanoyl chloride
- 2,6-Dibromoheptanoyl chloride
Uniqueness
2,6-Dibromohexanoyl chloride is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
特性
分子式 |
C6H9Br2ClO |
|---|---|
分子量 |
292.39 g/mol |
IUPAC名 |
2,6-dibromohexanoyl chloride |
InChI |
InChI=1S/C6H9Br2ClO/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2 |
InChIキー |
NOZKWVQCQBUMPV-UHFFFAOYSA-N |
正規SMILES |
C(CCBr)CC(C(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



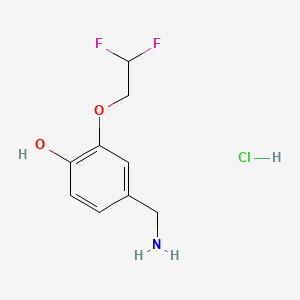

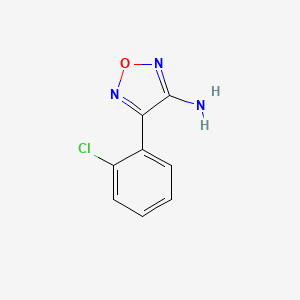
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride](/img/structure/B13456798.png)
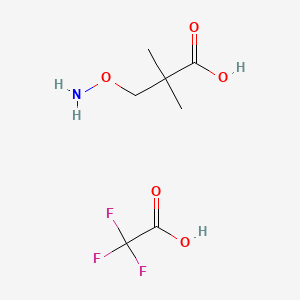
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13456813.png)
![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol hydrochloride](/img/structure/B13456815.png)
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepanetrihydrochloride](/img/structure/B13456820.png)
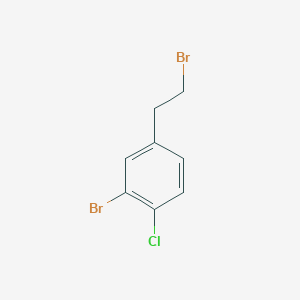

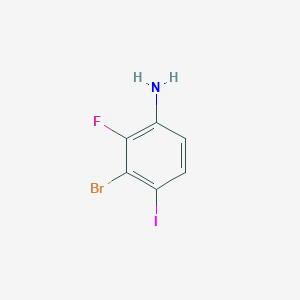
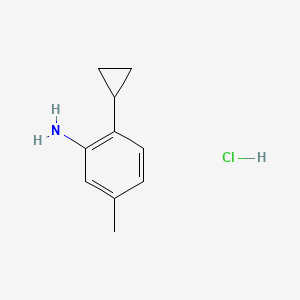
![tert-butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate](/img/structure/B13456841.png)
